molecular formula C15H18F4N2O3 B11471815 Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[[2-(4-fluorophenyl)ethyl]amino]-, ethyl ester

Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[[2-(4-fluorophenyl)ethyl]amino]-, ethyl ester

Cat. No.: B11471815
M. Wt: 350.31 g/mol
InChI Key: YYMXTSPLKATIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl trifluoroacetate with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also emphasize the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetamido-3,3,3-trifluoro-2-{[2-(4-fluorophenyl)ethyl]amino}propanoate
  • Ethyl 2-acetamido-3,3,3-trifluoro-2-{[2-(2-fluorophenyl)ethyl]amino}propanoate
  • Ethyl 2-acetamido-3,3,3-trifluoro-N-(4-fluorophenyl)alaninate

Uniqueness

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}PROPANOATE stands out due to its specific combination of trifluoromethyl and fluorophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific disciplines .

Properties

Molecular Formula

C15H18F4N2O3

Molecular Weight

350.31 g/mol

IUPAC Name

ethyl 2-acetamido-3,3,3-trifluoro-2-[2-(4-fluorophenyl)ethylamino]propanoate

InChI

InChI=1S/C15H18F4N2O3/c1-3-24-13(23)14(15(17,18)19,21-10(2)22)20-9-8-11-4-6-12(16)7-5-11/h4-7,20H,3,8-9H2,1-2H3,(H,21,22)

InChI Key

YYMXTSPLKATIAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NCCC1=CC=C(C=C1)F)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.